7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
The compound “7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one” is a derivative of quinolinone, which is a class of organic compounds with a quinoline backbone . The “3,4-dihydro-” prefix indicates that the quinoline ring system has been reduced at the 3 and 4 positions . The “7-(3-bromopropoxy)-” part suggests that a bromopropoxy group is attached to the 7 position of the quinolinone .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinolinone structure, with a bromopropoxy group attached at the 7 position . The bromopropoxy group would likely add significant polarity to the molecule .Scientific Research Applications
Synthesis and Medicinal Chemistry
7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one and its derivatives have been extensively studied for their roles in medicinal chemistry. A key application is in the synthesis of various pharmacologically active compounds. For instance, 7-Hydroxyquinolin-2(1H)-one, closely related to the compound , is a crucial intermediate in the synthesis of brexpiprazole, an antipsychotic drug used for schizophrenia and major depressive disorder treatment (T. Reddy et al., 2018). Additionally, 3,4-Dihydroquinolin-2(1H)-ones are noted for their potential biological and pharmacological significance, as they can serve as templates for synthesizing enantiomerically pure compounds under mild conditions (M. Harmata & Xuechuan Hong, 2007).
Photolabile Protecting Groups
Compounds like this compound are also significant in the development of photolabile protecting groups. For example, 8-bromo-7-hydroxyquinolinyl (BHQ), a derivative, has been used as a new photolabile protecting group for carboxylic acids, showing greater efficiency than some existing groups and sensitivity to multiphoton-induced photolysis, making it valuable in biological applications (O. Fedoryak & T. M. Dore, 2002).
Antimicrobial Activity
Studies have explored the antimicrobial properties of various derivatives of 3,4-dihydroquinolin-2(1H)-ones. For instance, the synthesis and in vitro antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones have been investigated, demonstrating the potential application of these compounds in developing new antimicrobial agents (Hany M Hassanin & M. Ibrahim, 2012).
Tumor Treatment and Anticancer Research
There is significant interest in 3,4-dihydroquinolin-2(1H)-one derivatives in oncology research. For example, studies have investigated the antitumor activity of compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, showing their potential as novel classes of tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Properties
IUPAC Name |
7-(3-bromopropoxy)-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2,4,8H,1,3,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHZWUWWCMUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652256 | |
Record name | 7-(3-Bromopropoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70759-01-2 | |
Record name | 7-(3-Bromopropoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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